molecular formula C17H17F3N4O B11193086 N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide

Cat. No.: B11193086
M. Wt: 350.34 g/mol
InChI Key: OGZDPNWZVIQRNB-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the trifluoromethylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial catalysts.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-based molecules. Examples are:

  • N-[2-(Piperidin-1-YL)pyrimidin-4-YL]-2-(trifluoromethyl)benzamide
  • N-[2-(Morpholin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide

Uniqueness

What sets N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F3N4O

Molecular Weight

350.34 g/mol

IUPAC Name

N-(2-piperidin-1-ylpyrimidin-5-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)14-7-3-2-6-13(14)15(25)23-12-10-21-16(22-11-12)24-8-4-1-5-9-24/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,23,25)

InChI Key

OGZDPNWZVIQRNB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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